3-((Trimethylsilyl)ethynyl)phenol

Overview

Description

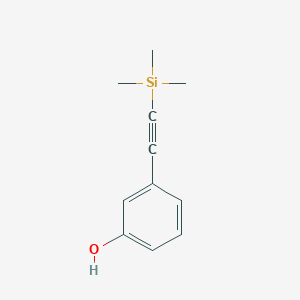

3-((Trimethylsilyl)ethynyl)phenol is an organic compound with the molecular formula C11H14OSi. This compound features a phenol group substituted with a trimethylsilyl-ethynyl group at the 3-position. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

The synthesis of 3-((Trimethylsilyl)ethynyl)phenol generally involves the introduction of the trimethylsilyl-ethynyl group onto a phenol ring, specifically at the 3-position. The key synthetic strategy is the Sonogashira coupling reaction , which couples an aryl halide (or aryl triflate) with a trimethylsilylacetylene under palladium catalysis.

Detailed Synthetic Routes and Conditions

Sonogashira Coupling Approach

- Starting Materials: 3-halophenol (e.g., 3-iodophenol or 3-bromophenol) and trimethylsilylacetylene.

- Catalysts: Palladium complexes such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, often combined with copper(I) iodide as a co-catalyst.

- Base: Triethylamine or other organic bases to deprotonate the phenol and facilitate coupling.

- Solvent: Typically polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.

- Temperature: Room temperature to moderate heating (25–80 °C), depending on substrate reactivity.

Mechanism: The palladium catalyst facilitates oxidative addition of the aryl halide, followed by transmetallation with the copper acetylide formed from trimethylsilylacetylene and copper iodide. Reductive elimination then forms the C–C bond, yielding the silyl-protected ethynylphenol.

Protection and Deprotection Considerations

- The trimethylsilyl (TMS) group protects the terminal alkyne during coupling, preventing polymerization or side reactions.

- Post-coupling, the TMS group can be retained for further synthetic utility or removed under mild fluoride ion treatment if the free alkyne is desired.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3-Iodophenol (1 equiv), Pd(PPh₃)₂Cl₂ (2–5 mol%), CuI (5 mol%), triethylamine (2 equiv), trimethylsilylacetylene (1.2 equiv), THF, N₂ atmosphere | Stirred at room temperature or 50 °C for 12–24 hours |

| 2 | Workup: Quench with water, extract with dichloromethane (DCM), wash with acid and base solutions, dry over Na₂SO₄ | Purification by column chromatography (silica gel, hexane/ethyl acetate) |

| 3 | Product: this compound as a colorless oil or solid | Yield typically 60–85% depending on conditions |

Alternative Synthetic Routes

Direct Alkynylation via Ethynylbenziodoxolone Reagents

- Hypervalent iodine reagents such as ethynylbenziodoxolones (EBX) can transfer the trimethylsilyl-ethynyl group to phenol derivatives under mild conditions.

- This method involves the reaction of 2-iodosylbenzoic acid with trimethylsilyl-substituted alkynes to form EBX reagents, which then alkynylate phenols at room temperature.

- Advantages include mild conditions and high selectivity.

Palladium-Catalyzed Cyclization and Coupling

- Using o-((Trimethylsilyl)ethynyl)phenyl acetates as substrates, palladium-catalyzed coupling with unsaturated halides followed by in situ cyclization can yield functionalized phenol derivatives.

- This method is more complex but allows for regio- and stereocontrolled synthesis of related compounds.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2–5 mol%) | Palladium source critical for activity |

| Co-catalyst | CuI (5 mol%) | Enhances coupling efficiency |

| Base | Triethylamine (2 equiv) | Neutralizes acid byproducts |

| Solvent | THF, DMF, or MeCN | Polar aprotic solvents preferred |

| Temperature | 25–80 °C | Room temperature often sufficient |

| Reaction Time | 12–24 hours | Monitored by TLC or GC-MS |

| Yield | 60–85% | Depends on substrate purity and scale |

| Purification | Silica gel chromatography | Hexane/ethyl acetate mixtures |

Research Findings and Notes

- The Sonogashira coupling is the most widely reported and reliable method for preparing this compound, offering good yields and functional group tolerance.

- The use of trimethylsilylacetylene protects the alkyne during the reaction and facilitates handling.

- Alternative methods using hypervalent iodine reagents (EBX) provide milder conditions and can be advantageous for sensitive substrates.

- The phenol group’s position (meta in this case) influences the reactivity and selectivity of the coupling.

- Purification typically involves standard chromatographic techniques; recrystallization is less common due to the compound’s oily or low-melting nature.

- The compound is commercially available with purity around 95%, confirming the robustness of these synthetic methods.

Chemical Reactions Analysis

Types of Reactions

3-((Trimethylsilyl)ethynyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The triple bond can be reduced to form alkenes or alkanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to remove the trimethylsilyl group.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of phenol derivatives with different substituents

Scientific Research Applications

3-((Trimethylsilyl)ethynyl)phenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-((Trimethylsilyl)ethynyl)phenol involves its interaction with molecular targets through its phenol and ethynyl groups. The phenol group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-((Trimethylsilyl)ethynyl)aniline

- 3-((Trimethylsilyl)ethynyl)benzoic acid

- 3-((Trimethylsilyl)ethynyl)benzaldehyde

Uniqueness

3-((Trimethylsilyl)ethynyl)phenol is unique due to the presence of both a phenol group and a trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Biological Activity

3-((Trimethylsilyl)ethynyl)phenol is a compound of significant interest in various fields, including organic chemistry and medicinal research. Its unique structural features, particularly the trimethylsilyl group, confer distinct biological activities and applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.32 g/mol. The compound features a phenolic hydroxyl group and an ethynyl group attached to a trimethylsilyl moiety, enhancing its chemical stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.32 g/mol |

| Functional Groups | Hydroxyl, Ethynyl |

| Solubility | Soluble in organic solvents |

Target of Action

This compound primarily interacts with various enzymes and proteins, influencing their activity. The trimethylsilyl group enhances the compound's binding affinity to biological targets due to its steric effects and chemical inertness.

Mode of Action

The compound can modulate the activity of transcription factors and other regulatory proteins, leading to altered gene expression profiles. This modulation can affect cellular signaling pathways critical for various physiological processes.

Pharmacokinetics

The presence of the trimethylsilyl group increases the volatility of the compound, making it amenable to analysis via gas chromatography or mass spectrometry. This property is beneficial for studying its pharmacokinetic behavior in biological systems.

Cellular Effects

Research indicates that this compound influences cell signaling pathways, potentially affecting cellular metabolism and growth. For instance, it has been shown to impact pathways associated with inflammation and oxidative stress responses.

Molecular Mechanism

At the molecular level, this compound exhibits specific binding interactions with biomolecules, which may lead to enzyme inhibition or activation depending on the context. This interaction is crucial for its potential therapeutic applications in treating diseases related to oxidative stress and inflammation.

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

- Antioxidant Properties : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is particularly relevant for neuroprotective strategies against neurodegenerative diseases.

- Enzyme Interaction : Studies have indicated that this compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. Such interactions could influence the pharmacological effects of concurrent medications.

Applications in Medicine

Given its biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory agents : Potential use in treating conditions such as arthritis or chronic inflammatory diseases.

- Neuroprotective agents : Investigated for its ability to protect neuronal cells from damage due to oxidative stress.

- Drug development : Its interactions with metabolic enzymes may lead to innovations in pharmacotherapy by enhancing drug efficacy or reducing side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-((Trimethylsilyl)ethynyl)phenol, and how are yields optimized?

- Methodology : The compound is typically synthesized via Sonogashira coupling or ethynylation of phenol derivatives with trimethylsilylacetylene (TMS-acetylene). For example, TMS-terminated alkynols react efficiently in gold/photoredox-catalyzed arylation reactions . Optimization involves solvent selection (e.g., chlorobenzene improves yields) and base choice (Et3N is preferred over other bases) .

- Yield Data :

| Precursor | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Bromophenol | TMS-acetylene, Pd/Cu | THF | ~80% | |

| Alkynols | Au/photoredox | Chlorobenzene | 51–81% |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the TMS-ethynyl group (δ ~0.2 ppm for Si(CH3)3, δ ~90–100 ppm for ethynyl carbons) .

- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm<sup>−1</sup>) and O–H (~3400 cm<sup>−1</sup>) .

Advanced Research Questions

Q. Why does the choice of silyl group (e.g., TMS vs. TIPS) significantly impact reaction outcomes in gold/photoredox catalysis?

- Mechanistic Insight : The trimethylsilyl (TMS) group stabilizes intermediates via σ–π conjugation, facilitating single-electron transfer (SET) processes in photoredox cycles. Bulkier groups like TIPS hinder steric accessibility, reducing yields .

- Experimental Evidence :

- TMS-terminated alkynols achieve 81% yield in diarylbenzofuran synthesis, while TIPS analogs are unreactive .

- Terminal alkynes (<i>without</i> silyl groups) show poor reactivity due to unstable intermediates .

Q. How can researchers resolve contradictions in reported reaction conditions for domino C(sp) arylation/oxyarylation?

- Case Study : Discrepancies in solvent/base systems (e.g., Et3N vs. K2CO3) are resolved by prioritizing solvent polarity and base strength. Chlorobenzene/Et3N maximizes electron transfer efficiency in dual catalysis .

- Recommendation : Pre-screen conditions using Design of Experiments (DoE) to identify critical parameters (e.g., light intensity, catalyst loading) .

Q. What competing pathways arise during the synthesis of 2,3-diarylbenzofurans, and how are they controlled?

- Pathways :

Desilylation : Premature loss of TMS leads to terminal alkyne side products.

Over-arylation : Excess arylating agents cause polysubstitution.

- Mitigation :

- Use stoichiometric aryl halides to limit over-arylation .

- Maintain anhydrous conditions to prevent desilylation .

Q. How does photoredox catalysis enhance the efficiency of gold-catalyzed transformations of this compound?

- Role of Photoredox : Visible light excites the photocatalyst (e.g., Ru or Ir complexes), generating radical intermediates that synergize with Au(I)/Au(III) redox cycles. This enables mild C–C bond formation without high-temperature or high-pressure conditions .

- Key Data :

| Light Source | Catalyst | Conversion Rate |

|---|---|---|

| Blue LED | AuCl/Ru(bpy)3<sup>2+</sup> | 95% |

| No light | AuCl | <10% |

Q. Methodological Notes

- Contradiction Handling : Cross-validate NMR and IR data with computational studies (e.g., DFT for intermediate stability) to address spectral ambiguities .

- Safety : Handle phenolic compounds under inert atmospheres to prevent oxidation. Refer to safety data sheets for proper storage (0–6°C for stability) .

Properties

IUPAC Name |

3-(2-trimethylsilylethynyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYIWHFDINMVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622362 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388061-72-1 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.